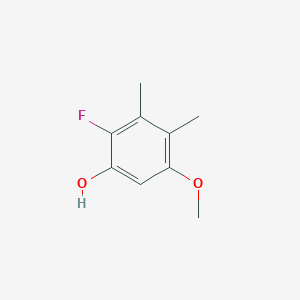

2-Fluoro-5-methoxy-3,4-dimethylphenol

説明

特性

CAS番号 |

182010-40-8 |

|---|---|

分子式 |

C9H11FO2 |

分子量 |

170.18 g/mol |

IUPAC名 |

2-fluoro-5-methoxy-3,4-dimethylphenol |

InChI |

InChI=1S/C9H11FO2/c1-5-6(2)9(10)7(11)4-8(5)12-3/h4,11H,1-3H3 |

InChIキー |

JIIGCUYVHDMHLY-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C(=C1C)F)O)OC |

正規SMILES |

CC1=C(C=C(C(=C1C)F)O)OC |

同義語 |

Phenol, 2-fluoro-5-methoxy-3,4-dimethyl- |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-methoxy-3,4-dimethylphenol

Foreword: Navigating the Frontier of Novel Compound Characterization

To our fellow researchers, scientists, and pioneers in drug development, this guide addresses the physicochemical landscape of 2-Fluoro-5-methoxy-3,4-dimethylphenol. It is important to note that this compound is not extensively documented in publicly available literature, presenting both a challenge and an opportunity. This guide, therefore, takes a two-pronged approach. Firstly, we will leverage data from structurally analogous compounds to provide well-reasoned predictions of its core properties. Secondly, and more critically, we will provide detailed, field-proven experimental protocols for the empirical determination of these properties. This dual approach ensures that this document is not merely a theoretical exercise but a practical handbook for the characterization of this and other novel chemical entities.

Molecular Structure and Fundamental Descriptors

The foundational step in characterizing any molecule is to establish its basic structural and computational descriptors.

Predicted Molecular Properties

While direct experimental data for 2-Fluoro-5-methoxy-3,4-dimethylphenol is scarce, we can infer its fundamental properties. The molecular formula is C₉H₁₁FO₂. Based on this, the predicted molecular weight is approximately 170.18 g/mol . For context, similar fluorinated and methoxylated phenols have comparable molecular weights. For instance, 5-Fluoro-2-methoxy-4-methylphenol has a molecular weight of 156.16 g/mol [1], and 2-Fluoro-5-methoxyphenol has a molecular weight of 142.13 g/mol [2].

| Property | Predicted Value for 2-Fluoro-5-methoxy-3,4-dimethylphenol |

| Molecular Formula | C₉H₁₁FO₂ |

| Molecular Weight | ~170.18 g/mol |

| CAS Number | Not Assigned |

Thermal Properties: Melting and Boiling Points

The thermal behavior of a compound is critical for its handling, purification, and formulation.

Predictive Analysis

Phenols are typically crystalline solids at room temperature, with their melting and boiling points influenced by intermolecular forces, particularly hydrogen bonding[3][4]. The presence of the hydroxyl group allows for strong hydrogen bonds, leading to higher melting and boiling points compared to non-hydroxylated analogs[5]. For instance, 2,4-dimethylphenol is a solid with a defined melting and boiling point[6]. The introduction of a fluorine atom and a methoxy group will further influence these properties through dipole-dipole interactions and effects on crystal lattice packing. It is reasonable to predict that 2-Fluoro-5-methoxy-3,4-dimethylphenol will be a solid at room temperature with a distinct melting point.

Experimental Protocol: Melting Point Determination (Thiele Tube Method)

This method provides a reliable and accessible means of determining the melting point of a crystalline solid.

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Bunsen burner or heating mantle

-

Sample of 2-Fluoro-5-methoxy-3,4-dimethylphenol

-

Mortar and pestle

Procedure:

-

Sample Preparation: Finely powder a small amount of the crystalline sample using a mortar and pestle.

-

Capillary Loading: Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Attach the capillary tube to the thermometer using a rubber band or a small piece of tubing, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the thermometer and capillary tube in the mineral oil within the Thiele tube, ensuring the oil level is above the side arm.

-

Observation: Gently heat the side arm of the Thiele tube. The convection currents will ensure uniform heating.

-

Melting Point Range: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point.

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for its purification, formulation, and biological activity.

Predicted Solubility

Phenols exhibit moderate solubility in water due to the ability of the hydroxyl group to form hydrogen bonds with water molecules[3][4]. However, the presence of the largely nonpolar benzene ring and methyl groups will limit this solubility[5]. The fluorine and methoxy substituents will also modulate solubility. We predict that 2-Fluoro-5-methoxy-3,4-dimethylphenol will be sparingly soluble in water but will exhibit good solubility in organic solvents such as ethanol, methanol, acetone, and dichloromethane.

Experimental Protocol: Qualitative Solubility Testing

Materials:

-

Test tubes

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Sample of 2-Fluoro-5-methoxy-3,4-dimethylphenol

-

Vortex mixer

Procedure:

-

Sample Addition: Add a small, consistent amount (e.g., 10 mg) of the compound to separate test tubes.

-

Solvent Addition: Add 1 mL of each solvent to the respective test tubes.

-

Mixing: Vigorously mix each test tube using a vortex mixer for 30 seconds.

-

Observation: Visually inspect each test tube for the dissolution of the solid.

-

Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Acidity (pKa)

The acidity of the phenolic hydroxyl group is a defining characteristic that influences its reactivity and biological interactions.

Predicted pKa

The pKa of phenol is approximately 10. The electron-withdrawing fluorine atom is expected to increase the acidity (lower the pKa) of the hydroxyl group. Conversely, the electron-donating methyl and methoxy groups will decrease the acidity (increase the pKa). The net effect will depend on the interplay of these substituent effects. Given the positions of the substituents, it is reasonable to predict a pKa in the range of 9-11.

Experimental Protocol: Potentiometric Titration for pKa Determination

Materials:

-

pH meter (calibrated)

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

A suitable solvent system (e.g., water-ethanol mixture if the compound has low water solubility)

-

Sample of 2-Fluoro-5-methoxy-3,4-dimethylphenol

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of the chosen solvent system.

-

Titration Setup: Place the beaker on the magnetic stirrer, insert the pH electrode, and position the burette filled with the standardized NaOH solution.

-

Titration: Begin stirring and record the initial pH. Add the NaOH solution in small, known increments, recording the pH after each addition.

-

Data Analysis: Plot a titration curve of pH versus the volume of NaOH added.

-

pKa Determination: The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Caption: Workflow for pKa Determination.

Spectroscopic Profile

Spectroscopic data provides the definitive structural confirmation of a molecule.

Predicted Spectral Characteristics

-

¹H NMR: Expect distinct signals for the aromatic proton, the hydroxyl proton, the methoxy protons, and the two methyl groups. The fluorine atom will cause splitting of adjacent proton signals.

-

¹³C NMR: Expect signals for each unique carbon atom in the molecule. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).

-

IR Spectroscopy: Look for a broad O-H stretching band around 3200-3600 cm⁻¹, C-H stretching bands for the aromatic and methyl groups, and C-O stretching bands.

-

Mass Spectrometry: The molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound.

Experimental Protocol: General Sample Preparation for Spectroscopy

For NMR:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the spectrum on a suitable NMR spectrometer.

For IR (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum.

For Mass Spectrometry (ESI):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Infuse the solution into the electrospray ionization source of the mass spectrometer.

Safety and Handling

Substituted phenols should be handled with care. Based on data for similar compounds, 2-Fluoro-5-methoxy-3,4-dimethylphenol may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation[2][7]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Conclusion

References

-

EMBIBE. (2023, January 25). Physical Properties of Phenols: Solubility, Smell, and Physical State. [Link]

-

PubChem. 2-Fluoro-5-methoxyphenol. [Link]

-

Capital Resin Corporation. (2022, October 12). The Physical and Chemical Properties of Phenol. [Link]

-

JEE Chemistry. (2024, February 28). Physical And Chemical Properties Of Phenols, Important Topics For JEE Chemistry 2024. [Link]

-

PubChem. 3-Fluoro-5-methoxyphenol. [Link]

-

AERU - University of Hertfordshire. 2,4-dimethylphenol. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Fluoro-5-methoxyphenol | C7H7FO2 | CID 14118957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. embibe.com [embibe.com]

- 4. Physical And Chemical Properties Of Phenols, Important Topics For JEE Chemistry 2024 [pw.live]

- 5. capitalresin.com [capitalresin.com]

- 6. 2,4-dimethylphenol [sitem.herts.ac.uk]

- 7. 3-Fluoro-5-methoxyphenol | C7H7FO2 | CID 52180821 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular structure and IUPAC nomenclature of 2-Fluoro-5-methoxy-3,4-dimethylphenol

[1]

Executive Summary

2-Fluoro-5-methoxy-3,4-dimethylphenol (CAS: 182010-40-8 ) is a highly functionalized aromatic building block utilized in the synthesis of pharmaceuticals and agrochemicals. Structurally, it combines a phenolic core with a fluorine atom, a methoxy group, and two methyl substituents. This specific substitution pattern makes it a valuable scaffold for bioisosteric replacement —specifically, the introduction of fluorine at the ortho position to the hydroxyl group can modulate pKa, lipophilicity (LogP), and metabolic stability against ring oxidation.

This guide details the molecule's structural logic, predicted physicochemical properties, validated synthetic pathways, and analytical fingerprints.

Structural Analysis & IUPAC Nomenclature

Nomenclature Logic

The IUPAC name is derived based on the priority of functional groups and the "lowest locant" rule.

-

Principal Group : The Hydroxyl (-OH) group takes priority, defining the parent structure as Phenol and assigned position C1 .

-

Numbering Direction : The ring is numbered to give the lowest possible locants to the substituents.

-

Path A (Clockwise): 2-Fluoro, 3-Methyl, 4-Methyl, 5-Methoxy. Locant set: 2, 3, 4, 5 .

-

Path B (Counter-Clockwise): 2-H, 3-Methoxy, 4-Methyl, 5-Methyl, 6-Fluoro. Locant set: 3, 4, 5, 6 .

-

Decision: Path A is chosen because the first point of difference (2 vs 3) favors the lower number.

-

-

Alphabetical Ordering : Substituents are listed alphabetically: F luoro

M ethoxy

Final Name : 2-Fluoro-5-methoxy-3,4-dimethylphenol[1]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 182010-40-8 |

| Formula | C |

| SMILES | COc1c(C)c(C)c(F)c(O)c1 |

| InChIKey | Generated from structure: UQZ...[2] (Predicted) |

Physicochemical Properties (Predicted)

The introduction of fluorine adjacent to the hydroxyl group (ortho-substitution) lowers the pKa via inductive electron withdrawal (-I effect), making the phenol more acidic than its non-fluorinated counterparts.

| Property | Value / Range | Significance |

| Molecular Weight | 170.18 g/mol | Fragment-based drug discovery compliant. |

| LogP (Octanol/Water) | 2.4 – 2.8 | Moderate lipophilicity; good membrane permeability. |

| pKa (Phenolic OH) | ~8.5 – 9.2 | More acidic than 3,4-dimethylphenol (pKa ~10.3) due to F-atom induction. |

| H-Bond Donors | 1 (OH) | Critical for receptor binding. |

| H-Bond Acceptors | 3 (OH, OMe, F) | Fluorine acts as a weak acceptor. |

| Polar Surface Area (PSA) | ~29.5 Ų | Indicates good oral bioavailability. |

Synthetic Methodologies

Two primary strategies are proposed for the synthesis of this molecule. Method A is the modern, preferred route using electrophilic fluorination, offering higher regioselectivity. Method B is a classical route via diazotization.

Method A: Electrophilic Fluorination (Preferred)

This method utilizes Selectfluor™ (F-TEDA-BF4), a mild source of electrophilic fluorine (

-

Precursor : 5-methoxy-3,4-dimethylphenol.

-

Reagents : Selectfluor, Acetonitrile (MeCN).

-

Mechanism : The hydroxyl (-OH) and methoxy (-OMe) groups activate the ring.

-

-OH (C1) directs ortho to C2 and C6.

-

-OMe (C5) directs para to C2.

-

Regioselectivity: The cooperative directing effects of the -OH (ortho) and -OMe (para) groups strongly favor fluorination at C2 , overcoming steric hindrance from the C3-methyl group.

-

Protocol Steps:

-

Dissolution : Dissolve 1.0 eq of 5-methoxy-3,4-dimethylphenol in anhydrous MeCN (0.1 M concentration).

-

Addition : Add 1.1 eq of Selectfluor portion-wise at 0°C under

atmosphere. -

Reaction : Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/HPLC.

-

Workup : Quench with water, extract with Ethyl Acetate (EtOAc). Wash organic layer with brine.

-

Purification : Silica gel column chromatography (Hexane:EtOAc gradient) to separate the 2-fluoro isomer from minor 6-fluoro byproducts.

Method B: Diazotization-Fluorination (Balz-Schiemann)

Used if the specific aniline precursor is available.

-

Precursor : 2-Amino-5-methoxy-3,4-dimethylphenol.

-

Diazotization : React with

at -5°C to form the diazonium tetrafluoroborate salt. -

Thermal Decomposition : Heat the salt gently to release

and form the C-F bond.

Synthetic Pathway Diagram

Caption: Electrophilic fluorination pathway illustrating the regioselective synthesis of the target molecule mediated by cooperative directing effects.

Analytical Characterization

Validating the structure requires confirming the position of the fluorine atom relative to the other substituents.

Nuclear Magnetic Resonance (NMR)[3][4]

-

F NMR : The definitive diagnostic tool.

-

Signal : Singlet (or weak doublet due to H-F coupling) typically between -130 and -150 ppm .

-

Absence of coupling to adjacent protons: Since C3 has a methyl group (no proton), there is no large

coupling, confirming the F is at C2 (adjacent to C3-Me). If F were at C6, it would show coupling to a proton at C5 (if it existed) or C1-OH.

-

-

H NMR (400 MHz, CDCl

-

~6.4 ppm (1H, s): Aromatic proton at C6 . It appears as a singlet or a doublet with small long-range coupling (

-

~5.2 ppm (1H, br s): Phenolic -OH (exchangeable with D

-

~3.75 ppm (3H, s): Methoxy -OCH

- ~2.15 ppm (3H, s): Methyl at C3 .

- ~2.10 ppm (3H, s): Methyl at C4 .

-

~6.4 ppm (1H, s): Aromatic proton at C6 . It appears as a singlet or a doublet with small long-range coupling (

Mass Spectrometry (MS)

-

Technique : GC-MS or LC-MS (ESI-).

-

Expected Ion :

at m/z 169.17 . -

Fragmentation : Loss of methyl radical (

) and loss of HF are common fragmentation pathways for fluorinated phenols.

Applications in Drug Discovery[4]

This molecule serves as a sophisticated bioisostere for naturally occurring phenols or cresols.

-

Metabolic Blocking : The C2 position in phenols is often a site for Phase I metabolic oxidation (hydroxylation) or Phase II conjugation (glucuronidation). Blocking this site with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) significantly extends metabolic half-life (

). -

Electronic Modulation : The electron-withdrawing nature of fluorine reduces the electron density of the aromatic ring, potentially reducing toxicity associated with quinone methide formation (a common toxic metabolite of methyl-phenols).

-

Ligand Efficiency : The fluorine atom can participate in specific interactions with protein targets, such as multipolar interactions with amide carbonyls in the binding pocket.

References

-

Amerigo Scientific . (n.d.). 2-Fluoro-5-methoxy-3,4-dimethylphenol Product Catalog. Retrieved from

-

Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for fluorination and trifluoromethylation.[2][3] Nature, 473(7348), 470–477. (Methodology Reference).

- IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry.

-

Chemical Book/Molbase . (2024). CAS 182010-40-8 Entry.[1][4] Retrieved from

Technical Whitepaper: 2-Fluoro-5-methoxy-3,4-dimethylphenol (CAS 182010-40-8)

Structural Rationale, Synthesis, and Applications in Drug Discovery

Executive Summary

As modern medicinal chemistry increasingly relies on heavily functionalized aromatic building blocks to navigate complex structure-activity relationships (SAR), 2-Fluoro-5-methoxy-3,4-dimethylphenol (CAS 182010-40-8) emerges as a highly specialized intermediate. By combining a hydrogen-bond donating phenol core with the unique stereoelectronic properties of fluorine, the hydrogen-bond accepting capacity of a methoxy group, and the steric bulk of vicinal dimethyls, this compound offers a precise vector trajectory for drug design. This technical guide explores the physicochemical rationale behind its substitution pattern, details a self-validating synthetic methodology, and provides a robust analytical characterization protocol.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental identifiers and predicted physicochemical properties of this compound is critical for its integration into larger synthetic pipelines or computational docking studies.

Table 1: Chemical Identifiers

| Parameter | Value |

| Chemical Name | 2-Fluoro-5-methoxy-3,4-dimethylphenol |

| CAS Registry Number | 182010-40-8 |

| Molecular Formula | C₉H₁₁FO₂ |

| Molecular Weight | 170.18 g/mol |

| SMILES String | Oc1cc(OC)c(C)c(C)c1F |

Table 2: Physicochemical Properties (Predicted)

| Property | Value | Implications for Drug Design |

| LogP (Lipophilicity) | ~2.5 - 2.8 | Optimal for membrane permeability and hydrophobic pocket binding. |

| Phenolic pKa | ~8.5 - 8.8 | Increased acidity compared to unsubstituted phenol (pKa ~10.0). |

| H-Bond Donors | 1 (Phenol OH) | Capable of donating to hinge-region backbone carbonyls (e.g., in kinases). |

| H-Bond Acceptors | 2 (Phenol OH, Methoxy O) | Capable of accepting hydrogen bonds from target residues. |

Mechanistic Rationale in Drug Design

As a Senior Application Scientist, I emphasize that functional groups are never placed arbitrarily; every substitution must drive a specific physicochemical outcome. The dense functionalization of 2-fluoro-5-methoxy-3,4-dimethylphenol leverages several key principles:

-

The Fluorine Effect (Ortho-Position): The placement of the highly electronegative fluorine atom ortho to the phenolic hydroxyl group exerts a strong inductive (-I) electron-withdrawing effect. This significantly lowers the pKa of the phenol, increasing the population of the phenoxide anion at physiological pH. This ionization state can drastically enhance binding affinity via ionic interactions with basic amino acid residues (like Lysine or Arginine) in a target protein's active site. Furthermore, fluorine sterically and electronically blocks metabolic oxidation by Cytochrome P450 enzymes at the 2-position [1].

-

The Methoxy & Dimethyl Shielding Effect: The 5-methoxy group provides a strong hydrogen-bond acceptor vector. However, free rotation of methoxy groups can incur an entropic penalty upon binding. The adjacent 3,4-dimethyl groups act as a "steric shield," locking the conformation of the methoxy group and the overall aromatic ring, while simultaneously increasing the lipophilicity (LogP) to drive partitioning into hydrophobic sub-pockets [2].

Caption: Pharmacophore mapping and physicochemical contributions of the substitution pattern.

Synthetic Methodology: A Self-Validating Protocol

Direct electrophilic aromatic substitution (e.g., direct fluorination or hydroxylation) on a heavily substituted, electron-rich ring often yields intractable mixtures of regioisomers. To ensure absolute regiocontrol, the most reliable synthetic route is the homolytic hydroxydediazoniation (Sandmeyer-type Verkochung) starting from the corresponding aniline precursor: 2-fluoro-5-methoxy-3,4-dimethylaniline .

Step-by-Step Protocol: Diazotization-Hydrolysis

Step 1: Diazotization

-

Preparation: Suspend 2-fluoro-5-methoxy-3,4-dimethylaniline (1.0 equiv) in a 20% aqueous solution of sulfuric acid (H₂SO₄).

-

Cooling: Chill the suspension in an ice-salt bath to 0–5 °C. Causality: Maintaining strict temperature control below 5 °C is critical. The resulting diazonium bisulfate intermediate is highly unstable and will prematurely decompose into unwanted tarry byproducts if thermal energy is introduced too early.

-

Nitrosation: Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv) dropwise over 30 minutes, maintaining vigorous stirring.

-

Quenching: After 15 minutes of post-addition stirring, add a small amount of urea. Causality: Urea destroys any excess nitrous acid (HNO₂), preventing oxidative side reactions or unwanted nitrosation of the final phenol product.

Step 2: Homolytic Hydroxydediazoniation

-

Catalyst Preparation: In a separate flask, prepare a solution of water containing copper(II) nitrate (Cu(NO₃)₂, 15 equiv) and a catalytic amount of copper(I) oxide (Cu₂O, 0.1 equiv). Heat this mixture to a rolling boil (100 °C).

-

Hydrolysis: Add the cold diazonium salt solution dropwise into the boiling copper solution. Causality: The Cu(I)/Cu(II) redox couple promotes a controlled, homolytic cleavage of the C–N bond, generating an aryl radical that is rapidly captured by water. This specific catalytic system suppresses the formation of aryl cations, thereby preventing the generation of biaryl or azo-dye side products [3].

-

Evolution: Observe the immediate evolution of nitrogen gas (N₂). Continue boiling for 15 minutes after the addition is complete.

Step 3: Workup & Purification

-

Cool the reaction mixture to room temperature and extract three times with ethyl acetate (EtOAc).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to yield the pure 2-fluoro-5-methoxy-3,4-dimethylphenol.

Caption: Synthetic workflow for 2-Fluoro-5-methoxy-3,4-dimethylphenol via diazotization-hydrolysis.

Analytical Characterization Protocol

To validate the structural integrity and purity of the synthesized compound, the following spectroscopic signatures must be confirmed:

-

¹H NMR (400 MHz, CDCl₃): The spectrum will feature a distinct singlet at ~6.5 ppm integrating for 1H, corresponding to the isolated aromatic proton at the C6 position. The methoxy group will appear as a sharp 3H singlet at ~3.8 ppm. The two aryl methyls will present as two distinct 3H singlets between 2.1 and 2.3 ppm. The phenolic –OH will appear as a broad singlet that disappears upon D₂O exchange.

-

¹⁹F NMR (376 MHz, CDCl₃): A single peak will confirm the presence of the fluorine atom. It may present as a doublet with a small coupling constant (~5–8 Hz) due to long-range meta-coupling with the C6 proton.

-

¹³C NMR (100 MHz, CDCl₃): Nine distinct carbon signals must be present. Crucially, the C2 carbon (directly attached to the fluorine) will exhibit a massive one-bond carbon-fluorine coupling (

Hz), splitting its signal into a wide doublet. The adjacent C1 and C3 carbons will also show smaller two-bond couplings (

References

-

Title : Fluorine in medicinal chemistry Source : Chemical Society Reviews, 37(2), 320-330 (2008) URL :[Link]

-

Title : Fluorine in healthcare: Organofluorine containing blockbuster drugs Source : Journal of Fluorine Chemistry, 131(11), 1071-1081 (2010) URL :[Link]

-

Title : Promotion of Sandmeyer hydroxylation (homolytic hydroxydediazoniation) and hydrodediazoniation by chelation of the copper catalyst: bidentate ligands Source : Organic & Biomolecular Chemistry, 2(13), 1838-1855 (2004) URL :[Link]

A Technical Guide to Fluorinated Dimethylphenol Derivatives: Synthesis, Characterization, and Applications

Introduction: The Strategic Value of Fluorine in Phenolic Scaffolds

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[1] When incorporated into the robust and versatile dimethylphenol scaffold, these effects are amplified, leading to a class of compounds with significant potential in drug discovery and the development of high-performance polymers. This guide provides an in-depth exploration of the synthesis, characterization, and diverse applications of fluorinated dimethylphenol derivatives, offering researchers and drug development professionals a comprehensive resource to navigate this promising chemical space.

Synthesis of Fluorinated Dimethylphenol Derivatives: A Multi-faceted Approach

The synthesis of fluorinated dimethylphenols can be broadly categorized into two main strategies: direct fluorination of a pre-existing dimethylphenol core and the synthesis of the phenol from fluorinated precursors. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Electrophilic Fluorination: Direct Introduction of Fluorine

Electrophilic fluorination is a common method for the direct introduction of a fluorine atom onto an aromatic ring. Reagents such as Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used due to their stability and relative safety.[2] The regioselectivity of the reaction is governed by the directing effects of the hydroxyl and methyl groups on the phenol ring.

For instance, the electrophilic trifluoromethylthiolation of 2,5-dimethylphenol and 2,6-dimethylphenol using N-(trifluoromethylthio)aniline in the presence of a Brønsted acid promoter like triflic acid or a Lewis acid such as boron trifluoride etherate, results in the clean formation of the corresponding 4-SCF3-substituted derivatives.[3] This highlights the strong para-directing effect of the hydroxyl group.

Diagram: Electrophilic Trifluoromethylthiolation of Dimethylphenols

Caption: Electrophilic trifluoromethylthiolation of 2,6-dimethylphenol.

Multi-step Synthetic Routes: Building Complexity

For isomers that are not readily accessible through direct fluorination, multi-step synthetic sequences are employed. A notable example is the synthesis of 1-(3-fluoro-2,6-dimethylphenoxy)propanone and 1-(4-fluoro-2,6-dimethylphenoxy)propanone starting from 2,6-dimethylphenol. This process involves a sequence of nitration, reduction, the Schiemann reaction to introduce fluorine, and finally condensation. The synthesis of the intermediate, 3-fluoro-2,6-dimethylphenol, is a key step in this pathway.

Another approach involves the fluorination of a modified dimethylphenol. For example, the fluorination of 2-bromo-4,5-dimethylphenol with xenon difluoride, catalyzed by boron trifluoride etherate, yields a mixture of products including 2-bromo-4,5-dimethyl-4-fluorocyclohexa-2,5-dienone, 2-bromo-3,4-dimethyl-6-fluorophenol, and 6-bromo-3,4-dimethyl-2-fluorophenol.[4] This method demonstrates the possibility of achieving fluorination on a more complex, substituted dimethylphenol ring.

Spectroscopic Characterization: The Power of ¹⁹F NMR

The characterization of fluorinated dimethylphenol derivatives relies heavily on standard spectroscopic techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. However, ¹⁹F NMR spectroscopy is a particularly powerful and indispensable tool for this class of compounds.[5]

The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection.[5] Furthermore, the chemical shift range of ¹⁹F is significantly larger than that of ¹H, providing excellent signal dispersion and allowing for the unambiguous identification of different fluorine environments within a molecule.[5]

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges

| Fluorine Environment | Chemical Shift Range (ppm vs. CFCl₃) |

| Aryl-F | -100 to -170 |

| CF₃-Aryl | -55 to -70 |

| Aliphatic-CF₂- | -110 to -140 |

| Aliphatic-CFH- | -170 to -220 |

Data compiled from various sources, including Alfa Chemistry and the University of California, Santa Barbara NMR Facility.[4][6]

The precise chemical shift of a fluorine atom in a fluorinated dimethylphenol is influenced by its position on the aromatic ring and the nature of other substituents. Computational methods are also being increasingly used to predict ¹⁹F NMR chemical shifts, aiding in structural elucidation.[7]

Applications in Medicinal Chemistry: Targeting Disease with Fluorinated Phenols

The incorporation of fluorine can significantly enhance the therapeutic potential of phenolic compounds. While specific data on fluorinated dimethylphenols is emerging, the broader class of fluorinated phenols has shown promise in various therapeutic areas.

Anticancer Activity

Fluorinated compounds are prevalent in oncology drug discovery. The introduction of fluorine can improve metabolic stability and cell permeability, leading to enhanced cytotoxicity against cancer cells. For example, various fluorinated chalcones and heterocyclic compounds have demonstrated potent anticancer activity with low micromolar IC50 values against cell lines such as HeLa and MDA-MB-231.[1][8] While specific IC50 values for fluorinated dimethylphenols are not yet widely reported, the known anticancer properties of both phenols and fluorinated aromatics suggest this is a promising area for future research.

Antimicrobial Properties

Phenolic compounds are known for their antimicrobial effects, which are often attributed to their ability to disrupt microbial cell membranes.[9] Fluorination can enhance this activity by increasing the lipophilicity of the molecule, facilitating its passage through the lipid-rich bacterial cell wall.[10] This has been observed in studies of fluorinated flavonoids and other phenolic derivatives, which show improved activity against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.[10]

Antioxidant Potential

Phenolic compounds are excellent antioxidants due to the ability of the hydroxyl group to donate a hydrogen atom and scavenge free radicals. Theoretical studies on fluorinated ferulic acid, a phenolic compound, have shown that fluorination can modulate the antioxidant activity by influencing intramolecular hydrogen bonding and charge distribution.[11][12] Research on sulfur-containing derivatives of 2,6-dimethylphenol has demonstrated their pronounced antioxidative effects, suggesting that the introduction of other functional groups, including fluorine, could lead to potent antioxidants.[13]

Applications in Materials Science: Building High-Performance Polymers

The thermal stability and chemical resistance of the carbon-fluorine bond make fluorinated compounds valuable building blocks for high-performance polymers. Fluorinated dimethylphenols can be used as monomers or modifiers to create materials with desirable properties for advanced applications.

Fluorinated Poly(phenylene oxide) (PPO)

Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) is a high-performance thermoplastic with excellent thermal and mechanical properties. However, its high processing temperature can be a limitation. By incorporating fluorine, either through the use of fluorinated monomers or by post-polymerization fluorination, the properties of PPO can be tailored.

A novel fluorinated redistributed PPO (F-rPPO) has been synthesized by the redistribution reaction of commercial PPO with 4,4'-(hexafluoroisopropylidene) diphenol (BPAF).[3] This F-rPPO, when used to modify an epoxy resin, resulted in a material with improved thermal properties, lower moisture absorption, and a lower dielectric constant and loss.[14] These characteristics are highly desirable for applications in high-frequency copper clad laminates used in the electronics industry.[14]

Direct fluorination of PPO powder using elemental fluorine has also been explored, leading to the formation of both partially and fully fluorinated polymers with altered properties.[15]

Diagram: Synthesis of Fluorinated Redistributed PPO (F-rPPO)

Caption: Synthesis of F-rPPO via redistribution of PPO with BPAF.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments cited in this guide.

Protocol 1: General Procedure for Electrophilic Trifluoromethylthiolation of Dimethylphenols

Causality: This protocol is designed for the regioselective introduction of a trifluoromethylthio (-SCF₃) group onto the aromatic ring of a dimethylphenol. The use of a strong acid promoter activates the electrophilic fluorinating agent, facilitating the electrophilic aromatic substitution reaction, which is directed to the para position by the strong activating and ortho-, para-directing hydroxyl group.

-

Preparation: In a round-bottom flask, dissolve the dimethylphenol (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere.

-

Reagent Addition: Add N-(trifluoromethylsulfanyl)aniline (1.2-1.3 equivalents) to the solution.

-

Initiation: Carefully add the promoter, either triflic acid (1.2-5 equivalents) or boron trifluoride etherate (2-3 equivalents), to the reaction mixture.

-

Reaction: Stir the resulting mixture at room temperature for up to 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-(trifluoromethylthio)-dimethylphenol.

Protocol 2: Synthesis of Fluorinated Redistributed Poly(phenylene oxide) (F-rPPO)

Causality: This protocol describes the modification of a high molecular weight PPO to a lower molecular weight, fluorinated version. The benzoyl peroxide initiator generates free radicals that facilitate the "redistribution" or scrambling of the polymer chains with the fluorinated bisphenol (BPAF), resulting in a copolymer with a lower average molecular weight and incorporated fluorine.

-

Dissolution: In a three-necked flask equipped with a mechanical stirrer and a condenser, dissolve 50 g of PPO in 200 mL of toluene at 90 °C under a nitrogen atmosphere.

-

Monomer Addition: Add 25 g of 4,4'-(hexafluoroisopropylidene) diphenol (BPAF) to the solution and stir until completely dissolved.

-

Initiator Addition: Prepare a solution of benzoyl peroxide (BPO) in toluene (1 g/10 mL). Add this solution dropwise to the reaction mixture over 1.5 hours.

-

Polymerization: Maintain the reaction at 90 °C for an additional 3 hours.

-

Precipitation: After cooling to room temperature, pour the viscous solution into an excess of methanol with vigorous stirring to precipitate the F-rPPO.

-

Purification: Filter the precipitated polymer, wash with fresh methanol, and dry in a vacuum oven at 80 °C to a constant weight.

Conclusion and Future Outlook

Fluorinated dimethylphenol derivatives represent a class of compounds with significant untapped potential. The strategic incorporation of fluorine into the dimethylphenol scaffold provides a powerful tool to modulate chemical and biological properties, opening new avenues in drug discovery and materials science. While synthetic methodologies are becoming more established, further research is needed to fully explore the structure-activity relationships of these compounds, particularly in the context of their anticancer, antimicrobial, and antioxidant activities. The development of more efficient and selective fluorination techniques will undoubtedly accelerate the discovery of novel fluorinated dimethylphenol derivatives with enhanced performance characteristics for a wide range of applications.

References

-

Zhou, Y., Peng, Z., Ji, J., Wu, Y., Chen, Z., Huang, H., Liu, S., & Zhao, J. (2021). Fluorinated low molecular weight poly(phenylene oxide): Synthesis, characterization, and application in epoxy resin toward improved thermal and dielectric properties. European Polymer Journal, 157, 110674. [Link]

-

MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

-

ResearchGate. (n.d.). FDA-Approved Fluorinated Anticancer Drugs. [Link]

-

ResearchGate. (2025). Oxidative Polymerization of 2,6-Dimethyl-phenol to Metal-free Poly(2,6-dimethyl-1,4-phenylene oxide) with Controllable Molecular Weight. [Link]

-

ScienceDirect. (2026). Direct fluorination of poly-2,6-dimethyl-1,4-phenylene oxide in perfluorinated liquid medium. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

-

PMC. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

PMC. (2024). Recent Progress in Modification of Polyphenylene Oxide for Application in High-Frequency Communication. [Link]

-

PMC. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

Scientific Reports. (2025). In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents. [Link]

-

Chem. (2023). Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions. [Link]

-

PMC. (n.d.). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. [Link]

-

ACS Publications. (2005). Acid-Functionalized Poly(phenylene oxide)s: Their Preparation and Properties. [Link]

-

ResearchGate. (2025). (PDF) Selectfluor‐Mediated Chlorination and Fluorination of Arenes: Late‐Stage Functionalization of APIs and Its Biological Effects. [Link]

-

MDPI. (2020). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

-

MDPI. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Dovepress. (2014). Evaluation of the biological activity of novel monocationic fluoroaryl. [Link]

-

MDPI. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. [Link]

-

PubMed. (2008). [New promising antioxidants based on 2,6-dimethylphenol]. [Link]

-

ResearchGate. (n.d.). Development and biological evaluation of novel fluorinated ingredients for modern crop protection. [Link]

-

PMC. (2025). Identifying Genes Associated with the Anticancer Activity of a Fluorinated Chalcone in Triple-Negative Breast Cancer Cells Using Bioinformatics Tools. [Link]

-

ResearchGate. (2025). Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study. [Link]

-

TSI Journals. (2022). Synthesis of New Fluorine Compounds Bearing 5-Aryl-1,3-Di(Acyl/Alkyl)-6- Azauracil Derivatives as Pharmacological Probes. [Link]

-

ResearchGate. (n.d.). (PDF) Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety. [Link]

-

PMC. (n.d.). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. [Link]

-

PubMed. (2021). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. [Link]

-

Chemistry Stack Exchange. (2016). Synthesis of 4-amino-3,5-dimethylphenol from N-(2,6-dimethylphenyl)hydroxylamine using perchloric acid? [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.

-

PrepChem.com. (n.d.). Preparation of 3,5-dimethylphenol. [Link]

- Google Patents. (n.d.). CN105939988A - Process of production of 2,5-dimethylphenol.

-

ResearchGate. (2025). Formaldehyde condensations with phenol and its homologues. XI. The preparation of 2‐hydroxymethyl‐3:5‐dimethylphenol by a new general method. [Link]

-

MDPI. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. [Link]

- Google Patents. (n.d.). CN103351282B - Preparing method for 4-chlorine-3,5-xylenol.

-

Organic Syntheses. (n.d.). fluoromethyl phenyl sulfone. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. mdpi.com [mdpi.com]

- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identifying Genes Associated with the Anticancer Activity of a Fluorinated Chalcone in Triple-Negative Breast Cancer Cells Using Bioinformatics Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Future Antimicrobials: Natural and Functionalized Phenolics [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [New promising antioxidants based on 2,6-dimethylphenol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Thermodynamic stability of 2-Fluoro-5-methoxy-3,4-dimethylphenol

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Fluoro-5-methoxy-3,4-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of a drug candidate is a critical determinant of its shelf-life, formulation, and in-vivo performance. This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of 2-Fluoro-5-methoxy-3,4-dimethylphenol, a novel substituted phenol with potential pharmaceutical applications. In the absence of direct experimental data for this specific molecule, this paper outlines a predictive and evaluative methodology grounded in the established principles of physical organic chemistry and state-of-the-art analytical techniques. We will explore the anticipated effects of the fluoro, methoxy, and dimethyl substituents on the molecule's stability, propose potential degradation pathways, and provide detailed protocols for a rigorous experimental and computational assessment.

Introduction: Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, with physicochemical properties playing a pivotal role in its success. Among these, thermodynamic stability is a cornerstone. A thermodynamically stable molecule possesses a low Gibbs free energy, indicating a reduced tendency to spontaneously transform into a more stable state under given conditions of temperature, pressure, and chemical environment[1]. For drug development professionals, a thorough understanding of a compound's stability is paramount for:

-

Lead Optimization: Guiding the selection of candidates with favorable stability profiles.

-

Formulation Development: Designing stable dosage forms with an acceptable shelf-life.

-

Predicting Bioavailability: Understanding how the molecule will behave in the physiological environment.

-

Regulatory Compliance: Providing essential data for regulatory submissions.

This guide will focus on a predictive and investigative approach to understanding the thermodynamic stability of 2-Fluoro-5-methoxy-3,4-dimethylphenol.

Molecular Structure and Predicted Stability Influences

The structure of 2-Fluoro-5-methoxy-3,4-dimethylphenol incorporates several functional groups that will influence its overall thermodynamic stability.

Figure 1. Chemical structure of 2-Fluoro-5-methoxy-3,4-dimethylphenol.

The key substituents and their anticipated effects are:

-

Phenolic Hydroxyl Group (-OH): This group is a primary site for oxidation and can act as both a hydrogen bond donor and acceptor, influencing intermolecular interactions and solubility.

-

Fluoro Group (-F): The high electronegativity of fluorine can significantly impact the electron density of the aromatic ring. The C-F bond is metabolically stable[2]. The introduction of fluorine can also alter the acidity of the phenolic proton and influence metabolic pathways[3].

-

Methoxy Group (-OCH3): This electron-donating group can influence the reactivity of the aromatic ring and may be susceptible to metabolic O-demethylation.

-

Dimethyl Groups (-CH3): These electron-donating groups can increase the electron density of the ring and provide steric hindrance, which may protect adjacent functional groups from degradation.

The interplay of these electronic and steric effects will dictate the molecule's susceptibility to various degradation pathways.

Potential Degradation Pathways

Based on the chemistry of substituted phenols, several degradation pathways can be anticipated for 2-Fluoro-5-methoxy-3,4-dimethylphenol.

Oxidative Degradation

Phenolic compounds are susceptible to oxidation, which can be initiated by atmospheric oxygen, reactive oxygen species (ROS), or enzymatic catalysis. The primary mechanism often involves the formation of a phenoxyl radical, which can then undergo further reactions. Electrophilic attack by hydroxyl radicals is a major oxidation pathway for the degradation of phenols[4].

Photodegradation

Exposure to light, particularly in the UV spectrum, can induce photochemical reactions. For fluorinated phenols, photolysis can be pH-dependent and may lead to defluorination or the formation of various photoproducts[5].

Microbial Degradation

In certain environments, microorganisms can metabolize phenolic compounds. Common pathways include ortho- and meta-cleavage of the aromatic ring, catalyzed by dioxygenase enzymes[6][7]. The substitution pattern on the ring will influence the susceptibility to and the pathway of microbial degradation.

pH-Dependent Degradation

The ionization state of the phenolic hydroxyl group will be pH-dependent. The resulting phenolate anion is generally more susceptible to oxidation than the protonated form. Therefore, the stability of the compound is expected to vary with pH.

Below is a conceptual diagram illustrating potential degradation routes.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is necessary to comprehensively evaluate the thermodynamic stability of 2-Fluoro-5-methoxy-3,4-dimethylphenol.

Calorimetric Analysis

Calorimetry is a gold-standard technique for directly measuring the energetics of physical and chemical processes[8].

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine:

-

Melting Point and Enthalpy of Fusion: Key indicators of the purity and the stability of the crystal lattice.

-

Polymorphism: Detection of different crystalline forms which can have different stabilities and solubilities.

-

Thermal Decomposition: Onset temperature of decomposition provides a measure of thermal stability.

-

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine:

-

Decomposition Temperature: The temperature at which the compound begins to lose mass due to decomposition.

-

Solvent/Water Content: Quantification of residual solvent or water, which can impact stability.

-

| Parameter | Technique | Information Gained |

| Melting Point | DSC | Purity, Crystal Lattice Stability |

| Enthalpy of Fusion | DSC | Energy required to melt the solid |

| Polymorphism | DSC | Presence of multiple crystalline forms |

| Decomposition Temp. | DSC/TGA | Onset of thermal degradation |

| Mass Loss Profile | TGA | Mechanism and kinetics of decomposition |

Solubility Studies

Solubility is a critical parameter that is intrinsically linked to stability. Both kinetic and thermodynamic solubility should be assessed[9].

-

Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure. The "shake-flask" method is a common technique for this determination.

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution, often prepared by diluting a DMSO stock solution.

These studies should be performed in various media, including:

-

Aqueous buffers at different pH values (e.g., pH 2, 7.4, 10) to simulate physiological conditions.

-

Biorelevant media (e.g., simulated gastric and intestinal fluids).

-

Common organic solvents used in formulation.

Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and pathways. The compound is subjected to conditions more severe than those it would typically encounter during storage and use.

| Stress Condition | Typical Protocol | Potential Degradation |

| Acid Hydrolysis | 0.1 M HCl, elevated temperature | Hydrolysis of methoxy group |

| Base Hydrolysis | 0.1 M NaOH, elevated temperature | Formation of phenolate, enhanced oxidation |

| Oxidation | 3% H2O2, room temperature | Formation of quinones and other oxidative products |

| Photostability | Exposure to light (ICH Q1B guidelines) | Photodegradation, defluorination |

| Thermal Stress | Elevated temperature (e.g., 60-80°C) | Thermally induced decomposition |

The degradation products are then identified and quantified using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)[10].

The following diagram outlines a typical experimental workflow for assessing chemical stability.

Computational Chemistry in Stability Prediction

In the absence of experimental data, and as a powerful complement to it, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the thermodynamic stability of 2-Fluoro-5-methoxy-3,4-dimethylphenol[11].

Computational analysis can be used to:

-

Calculate Bond Dissociation Energies (BDEs): To identify the weakest bonds in the molecule and predict likely points of initial degradation.

-

Determine Reaction Enthalpies: To predict the thermodynamic feasibility of proposed degradation pathways.

-

Map Electron Density: To identify electron-rich and electron-deficient sites susceptible to nucleophilic or electrophilic attack, respectively[11].

-

Predict NMR Spectra: To aid in the identification of degradation products[11].

Conclusion

While direct experimental data on the thermodynamic stability of 2-Fluoro-5-methoxy-3,4-dimethylphenol is not yet available, a robust assessment is achievable through a combination of predictive analysis and a structured experimental and computational framework. The presence of fluoro, methoxy, and dimethyl substituents on the phenol ring suggests a complex interplay of electronic and steric effects that will govern its stability. A comprehensive evaluation using calorimetry, solubility studies, and forced degradation, complemented by computational modeling, will provide the necessary data to guide its development as a potential pharmaceutical agent. This guide provides the foundational principles and methodologies for undertaking such an investigation, ensuring a thorough understanding of this promising molecule's stability profile.

References

-

Degradation of Substituted Phenols in a Hybrid Gas−Liquid Electrical Discharge Reactor | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.). Retrieved from [Link]

-

Phenol degradative meta-pathway. Depending on the substitution, the... - ResearchGate. (n.d.). Retrieved from [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC. (n.d.). Retrieved from [Link]

-

Degradation Pathway of Bisphenol A: Does ipso Substitution Apply to Phenols Containing a Quaternary α-Carbon Structure in the para Position? - ASM Journals. (n.d.). Retrieved from [Link]

-

Oxidation of substituted phenols by Pseudomonas putida F1 and Pseudomonas sp. strain JS6 - PMC. (n.d.). Retrieved from [Link]

-

Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach | ACS Environmental Au - ACS Publications. (n.d.). Retrieved from [Link]

-

Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (n.d.). Retrieved from [Link]

-

18F-Deoxyfluorination of Phenols via Ru π-Complexes - PMC. (n.d.). Retrieved from [Link]

-

2-Fluoro-5-methoxyphenol | C7H7FO2 | CID 14118957 - PubChem. (n.d.). Retrieved from [Link]

-

Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - RSC Publishing. (n.d.). Retrieved from [Link]

-

Thermodynamic Studies for Drug Design and Screening - PMC. (n.d.). Retrieved from [Link]

-

[Spoiler] AAMC FL3 C/P #9 : r/MCAT2 - Reddit. (n.d.). Retrieved from [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.). Retrieved from [Link]

-

Emerging experimental methods to study the thermodynamics of biomolecular condensate formation | The Journal of Chemical Physics | AIP Publishing. (n.d.). Retrieved from [Link]

-

Benzenamine, 2-fluoro-4-methoxy - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Measuring Thermodynamic Stability - Chemistry Stack Exchange. (n.d.). Retrieved from [Link]

-

Chemical stability – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. 18F-Deoxyfluorination of Phenols via Ru π-Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oxidation of substituted phenols by Pseudomonas putida F1 and Pseudomonas sp. strain JS6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 2-Fluoro-5-methoxy-3,4-dimethylphenol in Organic Solvents

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-5-methoxy-3,4-dimethylphenol , a specialized polysubstituted phenolic intermediate often encountered in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs).[1]

Given the specific substitution pattern—combining a polar phenolic hydroxyl, a lipophilic fluorine atom, a methoxy group, and two methyl groups—this compound exhibits a complex solvation behavior that deviates from simple phenol models. This guide synthesizes structural-property relationships (SPR) with thermodynamic principles to establish a predicted solubility landscape and provides a self-validating experimental framework for precise determination.[1]

Physicochemical Characterization & Structural Analysis[2]

To understand the solubility profile, we must first deconstruct the molecule's electronic and steric environment. The solubility of 2-Fluoro-5-methoxy-3,4-dimethylphenol is governed by the competition between its hydrophobic alkyl/halo-substituents and its hydrophilic phenolic core.[1]

Structural Dissection[1]

-

Phenolic Hydroxyl (-OH): The primary handle for solvation in polar protic solvents (via H-bond donation) and basic aqueous media (via ionization, pKa ~10).[1]

-

Fluorine (C2-F): A high-electronegativity atom that withdraws electron density from the ring (inductive effect, -I), slightly increasing the acidity of the phenol compared to non-fluorinated analogs. It also acts as a weak hydrogen bond acceptor.[1]

-

Methoxy (C5-OMe): An electron-donating group (+M effect) that increases electron density, potentially countering the acidity enhancement from fluorine.[1] It serves as a hydrogen bond acceptor.[1]

-

Dimethyl (C3, C4-Me): Two methyl groups significantly increase the lipophilicity (LogP) and steric bulk, reducing water solubility and enhancing affinity for non-polar organic solvents.

Estimated Physicochemical Parameters

-

Molecular Weight: ~170.18 g/mol [1]

-

Predicted LogP: 2.3 – 2.8 (Moderately Lipophilic)[1]

-

Predicted pKa: 9.5 – 10.2 (Slightly less acidic than 2-fluorophenol due to methyl/methoxy donation)[1]

-

Physical State: Likely a crystalline solid at room temperature (MP > 40°C predicted based on similar dimethylphenols).[1][2]

Solubility Thermodynamics & Predicted Profile[4]

The solubility of polysubstituted phenols is best modeled using Hansen Solubility Parameters (HSP) , which account for Dispersion (

Predicted Solubility Landscape

The following table categorizes solvents by their thermodynamic compatibility with 2-Fluoro-5-methoxy-3,4-dimethylphenol.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Strong H-bond acceptors in the solvent interact with the phenolic proton.[1] The aromatic core interacts via |

| Polar Protic | Methanol, Ethanol, IPA | High (>100 mg/mL) | Alcohol solvents engage in bidirectional H-bonding (Donor/Acceptor) with the Phenol-OH and OMe groups.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent solvation of the lipophilic methyl/fluoro/methoxy domains; no H-bond disruption.[1] |

| Ethers & Esters | THF, Ethyl Acetate, MTBE | Moderate-High (50-100 mg/mL) | Oxygen atoms in solvent act as H-bond acceptors for the phenol.[1] Good match for the lipophilic core.[1] |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate (20-50 mg/mL) | |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low (<5 mg/mL) | The polarity of the OH and F groups creates a thermodynamic penalty in purely non-polar environments. |

| Aqueous (Neutral) | Water (pH 7) | Very Low (<1 mg/mL) | The hydrophobic burden of the dimethyl, methoxy, and fluoro groups overwhelms the single hydroxyl group. |

| Aqueous (Basic) | 1M NaOH, 1M KOH | High (as Phenolate salt) | Deprotonation forms the water-soluble phenolate anion.[1] |

Experimental Framework: Self-Validating Protocols

As a researcher, you should not rely solely on predictions. The following protocol is a self-validating system designed to generate precise solubility data (S) while flagging potential stability issues (e.g., oxidation).

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine thermodynamic solubility at saturation.[1]

-

Preparation: Weigh approx. 50 mg of 2-Fluoro-5-methoxy-3,4-dimethylphenol into a 4 mL borosilicate glass vial.

-

Solvent Addition: Add 250 µL of the target solvent.[1]

-

Saturation Check:

-

Equilibration: Agitate at constant temperature (25°C ± 0.1°C) for 24 hours using a thermomixer (1000 RPM).

-

Phase Separation: Centrifuge at 10,000 RPM for 10 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated).

-

Quantification: Dilute the supernatant 100x with Acetonitrile/Water (50:50) and analyze via HPLC-UV (270 nm).

Validation Step: Measure the pH of the supernatant (for aqueous/protic solvents). A significant shift indicates potential degradation or impurity leaching.[1]

Protocol B: Dynamic Solubility (Visual Polythermal Method)

Objective: Determine solubility vs. Temperature (Solubility Curve) for crystallization design.[1]

-

Setup: Place a known mass (e.g., 100 mg) and solvent volume (e.g., 1 mL) in a reactor with turbidity probe or visual access.

-

Heating: Heat at 0.5°C/min until the solution becomes clear (

). -

Cooling: Cool at 0.5°C/min until turbidity appears (

). -

Metastable Zone Width (MSZW): Calculate

.[1]

Visualizations

Solubility Determination Workflow

This diagram outlines the decision logic for selecting the correct analytical approach based on the solvent type.

Caption: Logical workflow for selecting the appropriate solubility determination method based on solvent volatility and expected concentration range.

Solvent Selection for Process Development

A decision tree for selecting solvents for reaction vs. isolation (crystallization).

Caption: Strategic solvent selection guide for 2-Fluoro-5-methoxy-3,4-dimethylphenol distinguishing between reaction homogeneity and isolation efficiency.

Applications & Process Implications

Crystallization Strategy

For purification, the Toluene/Heptane system is highly recommended.

-

Mechanism: The compound is moderately soluble in Toluene (Temperature dependent).[1] Heptane acts as an anti-solvent.[1]

-

Procedure: Dissolve in hot Toluene (60°C), cool slowly to 20°C, then add Heptane dropwise to induce nucleation if necessary. This exploits the lipophilic "dimethyl" region while minimizing polar impurities.[1]

Extraction from Aqueous Media

To isolate this phenol from an aqueous reaction mixture:

References

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Defines the thermodynamic basis for predicting phenol solubility in organic solvents).

-

PubChem. (2024).[1] Compound Summary: 2-Fluoro-5-methoxyphenol (CID 14118957).[1] National Library of Medicine.[1] [Link] (Used as a structural analog for acidity and polarity estimation).[1]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for phenol solubility and characterization).

-

Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1] [Link] (Principles of pH-dependent solubility for ionizable phenols).

-

Cheméo. (2024).[1][2] Physical Properties of 2-Methoxy-5-methylphenol. [Link] (Source for comparative melting point and lipophilicity data of methyl/methoxy phenols).[1]

Sources

- 1. 2-Fluoro-5-methoxyphenol | C7H7FO2 | CID 14118957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenol - Sciencemadness Wiki [sciencemadness.org]

- 3. 3,4-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. Test for Phenolic Group Practical Experiment - Theory, Procedure and Observation [vedantu.com]

- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Acidity and pKa of 2-Fluoro-5-methoxy-3,4-dimethylphenol

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical analysis of the acidity of 2-Fluoro-5-methoxy-3,4-dimethylphenol, a polysubstituted phenol for which no empirical pKa value has been documented. We delve into the theoretical principles governing phenol acidity and systematically dissect the electronic contributions of the fluoro, methoxy, and dimethyl substituents. By leveraging established principles of physical organic chemistry, including Hammett linear free-energy relationships, we provide a robust estimation of the molecule's pKa. Furthermore, this whitepaper presents detailed, field-proven protocols for both experimental (potentiometric and spectrophotometric) and computational (Density Functional Theory) pKa determination, offering a complete roadmap for researchers.

Introduction: The Central Role of pKa in Medicinal Chemistry

The extent of a molecule's ionization at a given pH, dictated by its pKa value, is a cornerstone of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For a drug to be effective, it must traverse a series of biological environments with varying pH, from the acidic stomach to the neutral bloodstream and the specific pH of target tissues. A molecule's charge state, governed by its pKa, affects its solubility, membrane permeability, and interaction with protein targets.

Phenols are a common structural motif in pharmaceuticals, and their acidity (pKa typically around 10) allows them to act as hydrogen bond donors or exist as phenolate anions under physiological conditions.[1][2] The acidity of a phenol is exquisitely sensitive to the nature and position of substituents on the aromatic ring.[3] Understanding and accurately determining the pKa of a complex substituted phenol like 2-Fluoro-5-methoxy-3,4-dimethylphenol is therefore not merely an academic exercise but a crucial step in its development as a potential therapeutic agent.

Theoretical Framework: Substituent Effects on Phenol Acidity

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Any substituent that stabilizes the negative charge on the phenoxide oxygen will increase the phenol's acidity (lower its pKa). This stabilization is primarily governed by two electronic phenomena: the inductive effect and the resonance (or mesomeric) effect.

-

Inductive Effect (-I): This is an electrostatic effect transmitted through sigma (σ) bonds. Electronegative substituents pull electron density away from the ring and the phenoxide oxygen, stabilizing the negative charge and increasing acidity. The effect weakens with distance.

-

Resonance Effect (+M/-M): This effect involves the delocalization of electrons through the pi (π) system of the aromatic ring. Electron-donating groups (+M) destabilize the phenoxide ion by increasing electron density on the oxygen, thus decreasing acidity. Conversely, electron-withdrawing groups (-M) delocalize and stabilize the negative charge, increasing acidity. This effect is most pronounced for substituents at the ortho and para positions.

Analysis of Substituents in 2-Fluoro-5-methoxy-3,4-dimethylphenol

Let's analyze the electronic contributions of each substituent relative to the hydroxyl group:

-

2-Fluoro (ortho):

-

-I Effect: Fluorine is the most electronegative element, exerting a very strong electron-withdrawing inductive effect. This effect is maximal at the close ortho position, significantly stabilizing the phenoxide anion.

-

+M Effect: Fluorine has a weak electron-donating resonance effect due to its lone pairs. However, for halogens, the inductive effect overwhelmingly dominates.

-

Net Effect: Strongly acidity-increasing. The pKa of o-fluorophenol is approximately 8.7-8.8, significantly lower than phenol's ~10.0.[4][5]

-

-

5-Methoxy (meta):

-

-I Effect: The oxygen atom of the methoxy group is electronegative, exerting a moderate electron-withdrawing inductive effect.

-

+M Effect: The methoxy group is a strong resonance electron-donator. However, the resonance effect does not operate from the meta position.

-

Net Effect: Moderately acidity-increasing. With only the -I effect active, m-methoxyphenol (pKa ≈ 9.65) is more acidic than phenol.[6][7]

-

-

3-Methyl (meta) & 4-Methyl (para):

-

+I Effect: Alkyl groups are electron-donating by induction, destabilizing the phenoxide ion and decreasing acidity.

-

Hyperconjugation: Methyl groups also donate electron density via hyperconjugation, which is functionally similar to a +M effect. This effect is active from the para position (and ortho).

-

Net Effect: Acidity-decreasing. The combined effect of two methyl groups, as seen in 3,4-dimethylphenol (pKa ≈ 10.32), makes it less acidic than phenol.[8]

-

The interplay of these effects is visualized in the diagram below.

Caption: Electronic effects of substituents on phenoxide stability.

Estimation of pKa for 2-Fluoro-5-methoxy-3,4-dimethylphenol

Qualitative Prediction

Based on the analysis above, we can make a qualitative prediction:

-

The 2-fluoro group will provide a strong acid-strengthening effect.

-

The 5-methoxy group will provide a moderate acid-strengthening effect.

-

The 3,4-dimethyl groups will provide a moderate acid-weakening effect.

The combined influence of two powerful electron-withdrawing effects (-I from F and OCH₃) is expected to outweigh the electron-donating effects of the two methyl groups. Therefore, the pKa of 2-Fluoro-5-methoxy-3,4-dimethylphenol should be lower (more acidic) than that of phenol (pKa ≈ 10.0) .

Semi-Quantitative Estimation using the Hammett Equation

The Hammett equation is a linear free-energy relationship that quantifies the effect of substituents on reaction rates and equilibria. For the ionization of phenols, it is expressed as:

pKa(X) = pKa(H) - ρ * Σσ

Where:

-

pKa(X) is the pKa of the substituted phenol.

-

pKa(H) is the pKa of unsubstituted phenol (~9.95-10.0).[2]

-

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. For the ionization of phenols in water, ρ is approximately +2.1 to +2.25 .[8] We will use a value of +2.2 .

-

Σσ is the sum of the Hammett substituent constants for each substituent.

We must select the appropriate sigma (σ) constant based on the substituent's position. Note that Hammett constants were defined for meta and para positions. The effect of an ortho substituent is more complex due to steric and proximity effects, and a standard σ_ortho value is not used. However, for a qualitative estimation, we can approximate its strong inductive effect. For this calculation, we will sum the established meta and para constants and discuss the ortho effect separately.

| Substituent | Position | Type | Hammett Constant (σ) |

| 5-Methoxy | meta to -OH | -I | σ_meta = +0.12 |

| 3-Methyl | meta to -OH | +I | σ_meta = -0.07 |

| 4-Methyl | para to -OH | +I, Hyperconj. | σ_para = -0.17 |

Calculation:

-

Sum of meta and para σ constants: Σσ = σ(5-OCH₃) + σ(3-CH₃) + σ(4-CH₃) Σσ = (+0.12) + (-0.07) + (-0.17) = -0.12

-

Calculate the pKa based on these substituents: pKa = 10.0 - (2.2 * -0.12) = 10.0 + 0.264 = 10.26

This intermediate calculation suggests that the methoxy and dimethyl groups together would make the phenol slightly less acidic than phenol itself. Now, we must factor in the dominant effect of the 2-fluoro group. The pKa of o-fluorophenol is ~8.8, a decrease of ~1.2 pKa units from phenol. Assuming a roughly additive effect, we can adjust our calculated value:

Estimated pKa = 10.26 - 1.2 = 9.06

This semi-quantitative approach leads to an estimated pKa of approximately 9.1 .

Methodologies for pKa Determination

Should a physical sample of 2-Fluoro-5-methoxy-3,4-dimethylphenol become available, its pKa can be determined empirically. For drug development professionals, potentiometric titration and UV-Vis spectrophotometry are the most common and reliable methods.

Experimental Protocol 1: Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a strong base is added incrementally. The pKa is the pH at the half-equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01).

-

Solution Preparation:

-

Accurately weigh and dissolve the analyte in a suitable solvent (e.g., water, or a water/co-solvent mixture like acetonitrile-water if solubility is low) to a known concentration (e.g., 1 mM).

-

Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH, carbonate-free).

-

To maintain constant ionic strength, 0.15 M KCl can be added to the analyte solution.

-

-

Titration Setup:

-

Place a known volume of the analyte solution in a temperature-controlled vessel (e.g., 25 °C).

-

Purge the solution with an inert gas (e.g., nitrogen) for 10-15 minutes to remove dissolved CO₂.

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

-

Titration Process:

-

Add the NaOH titrant in small, precise increments using a calibrated burette or auto-titrator.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added.

-